molecular formula C20H19N3OS2 B2580241 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone CAS No. 864917-69-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

Cat. No.: B2580241
CAS No.: 864917-69-1
M. Wt: 381.51
InChI Key: GEQDCMXPVPYUIY-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a complex organic compound Its structural features include a quinoline derivative fused with a thioether linkage to a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone typically involves multiple steps:

  • Formation of Quinoline Derivative: : Begins with the cyclization of aniline derivatives under acidic conditions to form 3,4-dihydroquinoline.

  • Thiadiazole Synthesis: : This part involves the reaction of thiosemicarbazide with aromatic acids or esters under oxidative conditions.

  • Thioether Linkage Formation: : The final step couples the 3,4-dihydroquinoline with the thiadiazole through a thioether bond, often using a reagent like sodium or potassium thiolate.

Industrial production would follow similar steps but scaled up to meet purity and yield requirements. Conditions would be optimized to ensure safety and cost-effectiveness in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the dihydroquinoline moiety, leading to various quinoline oxidation products.

  • Reduction: : Hydrogenation reactions can reduce double bonds within the thiadiazole and quinoline rings.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidation: : Peroxides or transition metal catalysts.

  • Reduction: : Hydrogen gas with a metal catalyst like palladium or nickel.

  • Substitution: : Halogens, alkyl or acyl halides in the presence of suitable catalysts or bases.

Major Products

These reactions can yield a wide range of products, from quinoline and thiadiazole derivatives to more complex polyfunctional compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Useful in the synthesis of complex organic molecules.

  • Reaction Studies: : Serves as a model compound in reaction mechanism studies.

Biology

  • Enzyme Inhibition: : Potential inhibitor of enzymes that interact with quinoline or thiadiazole structures.

  • Antimicrobial Research: : Possible use in the development of new antimicrobial agents.

Medicine

  • Pharmacophore: : The compound's structure serves as a scaffold for designing new drugs targeting specific biological pathways.

  • Drug Development: : Evaluated for anti-inflammatory, antitumor, and antiviral properties.

Industry

  • Material Science: : Utilized in the development of new materials with specific electronic or mechanical properties.

  • Chemical Industry: : Intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The compound's mechanism of action can be multifaceted:

  • Binding to Enzymes: : The quinoline and thiadiazole parts can interact with enzyme active sites, inhibiting their function.

  • Disruption of Cellular Processes: : Affects molecular targets within cells, leading to disruption of critical pathways such as DNA synthesis or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydroquinolin-4-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

  • 1-(3,4-dihydroisoquinolin-1(2H)-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(m-tolyl)-1,3,4-thiadiazol-2-yl)thio)ethanone

Uniqueness

  • Structural Features: : The specific positioning of functional groups and the thioether linkage confer unique chemical reactivity and potential biological activity.

  • Versatility in Applications: : Its combination of structural units makes it suitable for diverse applications, from medicinal chemistry to materials science, unlike other compounds that may be more specialized.

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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS2/c1-14-6-4-8-16(12-14)19-21-20(26-22-19)25-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQDCMXPVPYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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